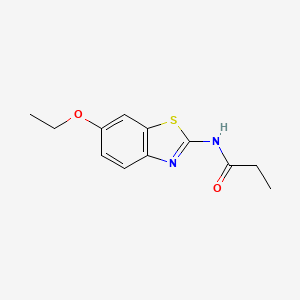

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-11(15)14-12-13-9-6-5-8(16-4-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFQIGFTUVFWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : It can be reduced to yield amines or alcohol derivatives.

- Substitution : Electrophilic or nucleophilic substitutions on the benzothiazole ring are possible, leading to diverse derivatives.

Biological Applications

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, impacting various biological pathways. This mechanism could be crucial in developing therapeutic agents targeting specific enzymes involved in disease processes.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown promise for several therapeutic applications:

- Anti-Cancer Properties : Preliminary studies suggest that the compound exhibits anti-cancer activity by inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-Bacterial Activity : The compound has been tested against various bacterial strains, demonstrating significant antimicrobial properties that could lead to the development of new antibiotics.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the anti-cancer effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. This suggests its potential as a lead compound for cancer therapy.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers explored the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, highlighting its potential for drug development aimed at metabolic disorders.

Data Table

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Chemistry | Building block for complex syntheses | Versatile reactivity allows for diverse derivatives |

| Biological Research | Enzyme inhibitor | Modulates biological pathways; potential therapeutic use |

| Medicinal Chemistry | Anti-cancer and anti-bacterial | Significant activity against cancer cells and bacteria |

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Ethoxy vs. Methoxy Substituents

- N-(6-Methoxy-1,3-benzothiazol-2-yl)propanamide Analogs: Methoxy-substituted derivatives, such as 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S), exhibit distinct crystallographic properties due to intermolecular hydrogen bonding (N–H⋯N) and non-classical interactions (C–H⋯O). The methoxy group enhances planarity in the acetamide fragment, while bulky substituents like adamantyl influence molecular packing .

Electron-Withdrawing Substituents (Nitro, Trifluoromethyl)

- N-(6-Nitrobenzothiazol-2-yl)-3-phenylpropanamide :

Patent data (EP3348550A1) highlight nitro-substituted analogs, which may enhance electrophilicity and reactivity. For example, N-(6-nitrobenzothiazol-2-yl)-3-phenylpropanamide features a nitro group that could influence electronic properties and binding interactions .

Variations in the Propanamide Chain

Branching and Substitution

- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (G556-0111) :

This analog (C₁₃H₁₆N₂O₂S, MW: 264.34) introduces a methyl branch on the propanamide chain, increasing molecular weight by 14.02 Da compared to the target compound. Such branching may sterically hinder interactions with biological targets or alter crystallinity . - N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b) :

A structurally complex analog (Yield: 83.98%, m.p.: 111.5–111.7°C) with a nitrobenzenesulfonyl group demonstrates how bulky substituents on the propanamide chain reduce melting points and influence solubility .

Spectroscopic Characterization

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety that is known for its ability to interact with various biological targets. The compound's structure is crucial for its biological activity, as modifications to the benzothiazole or the propanamide group can significantly alter its pharmacological properties.

The mechanism of action of this compound involves interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activity, which may affect signaling pathways related to inflammation and cancer progression.

The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in treating infections.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated:

- Cytotoxic Effects : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against human breast adenocarcinoma (MCF-7) and leukemia cell lines .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Evaluation : In a comparative study of various benzothiazole derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. Q1. What are the key steps and challenges in synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of 6-ethoxy-1,3-benzothiazol-2-amine with a propanoyl chloride derivative under anhydrous conditions.

- Step 2 : Purification via column chromatography (e.g., silica gel) or recrystallization using ethanol or DCM/hexane mixtures.

Critical Factors : - Control of reaction pH (neutral to slightly basic) and temperature (60–80°C) to avoid side reactions like hydrolysis of the ethoxy group .

- Use of catalysts (e.g., triethylamine) to enhance acylation efficiency .

Q. Q2. Which analytical techniques are essential for confirming the compound’s structural integrity?

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1670 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹) .

- NMR : Confirm substitution patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and amide linkage (NH signal at δ 10–12 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₂H₁₄N₂O₂S) with <2 ppm mass error .

Biological Activity Profiling

Q. Q3. How is the compound screened for potential pharmacological activity?

Q. Q4. How do researchers address contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .

- Structural analogs testing : Compare activity trends to isolate substituent effects (e.g., ethoxy vs. methoxy groups) .

Advanced Crystallography and Stability

Q. Q5. What methodologies are used to resolve the crystal structure of this compound?

- X-ray diffraction : Single-crystal analysis with SHELX software for structure refinement. Key parameters:

- Thermal analysis : TGA/DSC to assess decomposition points and polymorphic stability .

Q. Q6. How can crystallization conditions impact data interpretation?

- Solvent selection : Polar solvents (e.g., ethanol) favor H-bonded dimers, while nonpolar solvents may yield disordered structures .

- Temperature gradients : Slow cooling (0.5°C/min) reduces defects, improving resolution <0.8 Å .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which substituents on the benzothiazole ring enhance bioactivity?

Q. Q8. How are computational models used to optimize pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (target <5) and BBB permeability .

- Metabolic site mapping : CYP3A4 interaction simulations guide derivatization (e.g., replacing labile ethoxy with trifluoromethoxy) .

Data Reproducibility and Validation

Q. Q9. What strategies ensure reproducibility in synthetic yields and purity?

Q. Q10. How are conflicting crystallographic data reconciled?

- Multi-method validation : Cross-check XRD data with solid-state NMR or PXRD patterns .

- Twinned crystal analysis : SHELXL TWIN commands to model overlapping lattices .

In Vivo and Mechanistic Studies

Q. Q11. What models are used to evaluate in vivo efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.